Home > Products > Screening Compounds P4764 > (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone
(2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone - 1504973-22-1

(2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone

Catalog Number: EVT-1760927
CAS Number: 1504973-22-1
Molecular Formula: C12H17N3O2
Molecular Weight: 235.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

[4-(4-Aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone]

  • Compound Description: This novel organic compound, abbreviated as 4-4-ABSPFM, was synthesized and investigated for its potential to inhibit mild steel corrosion in acidic environments . Studies employing weight loss measurements and electrochemical analysis demonstrated its effectiveness as a mixed-type corrosion inhibitor in 1N HCl solution across different temperatures .

(1-(Benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives

  • Compound Description: A series of these derivatives were designed and synthesized to explore their anti-cancer potential . Notably, compound 10ec, a specific derivative within this series, exhibited significant cytotoxicity against the BT-474 cancer cell line, inducing apoptosis and inhibiting tubulin polymerization .

5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305)

  • Compound Description: This compound, AZD5305, stands out as a potent and highly selective PARP1 inhibitor and PARP1-DNA trapper . It demonstrates significant in vivo efficacy in a BRCA-mutant HBCx-17 PDX model, highlighting its potential as an anti-cancer therapeutic .
  • Relevance: Though structurally distinct from (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone at first glance, AZD5305 shares a key structural feature – a substituted piperazine ring. This ring is central to its interaction with the PARP1 enzyme, indicating the significance of this moiety in biological activity . The presence of this shared pharmacophore suggests a potential for related biological effects despite differences in their overall structures.

[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone (JNJ-42226314)

  • Compound Description: JNJ-42226314 acts as a highly selective and reversible monoacylglycerol lipase (MAGL) inhibitor . By preventing the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG), it indirectly activates cannabinoid receptors, potentially offering therapeutic benefits for conditions like mood disorders, pain, and inflammation .

8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound represents the hydrochloride salt form of a substituted 3,4-dihydroquinolin-2(1H)-one derivative . While its specific biological activity is not extensively discussed in the provided abstract, its structural similarity to other biologically active molecules suggests potential pharmacological relevance.

3,3-Difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone (PF-00734200)

  • Compound Description: PF-00734200 is a dipeptidyl peptidase IV inhibitor that has undergone phase 3 clinical trials for treating type 2 diabetes [, , ]. This compound effectively stimulates insulin secretion and improves glucose tolerance in preclinical models [, ].

[4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (Compound 26)

  • Compound Description: Compound 26 is a competitive inhibitor of tyrosinase from Agaricus bisporus (AbTYR), exhibiting significantly higher activity compared to the reference compound kojic acid . This compound effectively reduces melanin production in B16F10 cells without inducing cytotoxicity, highlighting its potential as a treatment for hyperpigmentation disorders .

[4-(3-Fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678)

  • Compound Description: This compound, RG1678, emerged as a potent and selective GlyT1 inhibitor with improved hERG channel selectivity and brain penetration . Notably, it demonstrated a beneficial effect in patients with schizophrenia during a phase II clinical trial, indicating its potential as a novel treatment option for the disorder .
  • Relevance: While structurally more intricate than (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone, RG1678 shares a critical structural element – a substituted piperazine ring. This ring plays a central role in its interaction with the GlyT1 transporter, emphasizing the importance of this moiety for its biological activity . The presence of this shared pharmacophore suggests a possibility of analogous biological effects despite variations in their overall structures.

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

  • Compound Description: [18F]T-401 was designed as a PET imaging agent for visualizing and quantifying monoacylglycerol lipase (MAGL) in vivo . This radiolabeled compound demonstrates specific binding to MAGL with appropriate reversibility, enabling the assessment of MAGL levels in various physiological and pathological conditions .

2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690)

  • Compound Description: GLPG1690 stands out as a first-in-class autotaxin inhibitor, currently under clinical evaluation for treating idiopathic pulmonary fibrosis . This compound effectively reduces lysophosphatidic acid (LPA) levels in vivo and shows efficacy in preclinical models of pulmonary fibrosis .
  • Compound Description: This series of compounds was synthesized and evaluated for their anticonvulsant activity . Notably, (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone (5c) demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test with a favorable safety profile .

(1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol

  • Compound Description: This compound represents a novel Prottremin derivative synthesized through an epoxide ring-opening reaction . While its specific biological activity isn't detailed in the provided abstract, its structural similarity to Prottremin, known for its antiparkinsonian activity, suggests potential therapeutic relevance in Parkinson's disease.

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This novel compound was synthesized via a three-step protocol and its structure was confirmed through spectroscopic techniques . While its biological activity is not elaborated on in the provided abstract, its novel structure and the presence of pharmacologically relevant moieties suggest potential for biological activity.

3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one

  • Compound Description: This compound, a novel benzanthrone dye derivative, was synthesized via a nucleophilic substitution reaction . Its photophysical properties, including UV-Vis absorption and fluorescence emission, were characterized in various organic solvents, suggesting potential applications in materials science or as a fluorescent probe.

1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

    N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

    • Compound Description: These novel series of compounds were synthesized and screened for antimicrobial activity . Some compounds, like 3c and 4c, showed significant potency against Escherichia coli, Bacillus cereus, and Candida albicans .

    2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

    • Compound Description: K-604 is a potent and water-soluble inhibitor of acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1), displaying high selectivity over ACAT-2 . Its improved aqueous solubility and oral absorption profile, compared to earlier compounds, make it a promising clinical candidate for diseases associated with ACAT-1 overexpression .
    • Relevance: Although structurally different from (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone, K-604 shares a key structural feature – a substituted piperazine ring. This ring plays a crucial role in its interaction with the ACAT-1 enzyme, emphasizing the significance of this moiety in the compound's biological activity . This shared pharmacophore suggests a possibility of analogous biological effects despite variations in their overall structures.

    (4-tert-butylpiperazin-2-yl)(piperazin-1-yl)methanone-n-carboxamide derivatives

    • Compound Description: These compounds act as antagonists of the CCR2b receptor [, ]. By blocking this receptor, they can potentially treat inflammatory disorders and neuropathic pain [, ].
    • Compound Description: This series of compounds, synthesized and characterized using various spectroscopic techniques, introduces structural diversity by incorporating a thieno[2,3-c]pyridin-5-yl moiety into the piperazine scaffold . While their biological activities aren't elaborated on, their unique structures and the presence of pharmacologically relevant moieties make them intriguing candidates for further exploration.

    (2-Substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives

    • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity . Many of these compounds displayed moderate to good activity against various bacterial strains, highlighting their potential as antimicrobial agents.
    • Compound Description: These compounds were synthesized and assessed for their binding affinity to the 5-HT1A receptor . Both compounds showed high selectivity for the receptor, with compound 8 displaying a particularly high binding affinity, indicating their potential as therapeutic agents for conditions associated with 5-HT1A receptor activity.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

    • Compound Description: Imatinib, a widely used therapeutic agent for leukemia, is a tyrosine kinase inhibitor . This polytopic molecule is typically encountered in its salt form but has been structurally characterized in its freebase form, revealing key structural features and its ability to form hydrogen-bonded chains.

    (4-(Bis(4-Fluorophenyl)Methyl)Piperazin-1-yl)(Cyclohexyl)Methanone Hydrochloride (LDK1229)

    • Compound Description: LDK1229 is a novel cannabinoid CB1 receptor inverse agonist . It demonstrates selective binding to CB1 over CB2 receptors and exhibits efficacy comparable to SR141716A in antagonizing the basal G protein coupling activity of CB1 .

    2-[3,5-Dioxo-4-(pyridin-3-yl)piperazin-1-yl]acetic acid

    • Compound Description: This compound, featuring a 3,5-dioxopiperazine ring with a pyridin-3-yl substituent and a -CH2COOH group, forms linear chains in its crystal structure through O—H⋯N hydrogen bonds . While its biological activity isn't specified, its distinct structure and potential for intermolecular interactions make it an interesting subject for further study.

    1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones

    • Compound Description: This series of compounds, featuring a thiouracil amide scaffold, was synthesized and evaluated for its ability to inhibit poly(ADP-ribose) polymerase (PARP) in human breast cancer cells . Notably, compound 5e displayed significant efficacy and inhibited PARP1 activity, suggesting its potential as a lead compound for developing novel PARP inhibitors.

    (2-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone (Compound 1)

    • Compound Description: This benzoylindole derivative, a positional isomer of RCS-4, was identified as an adulterant in herbal products sold online . While its cannabimimetic effects hadn't been previously reported, its structural similarity to known cannabinoid receptor agonists prompted further investigation.

    2-(Piperazin-1-yl) quinoline-3-Carbaldehydes

    • Compound Description: This class of compounds, prepared from 2-chloroquinoline-3-carbaldehyde derivatives, presents a versatile platform for synthesizing diverse 2-(piperazin-1-yl) quinoline derivatives through various chemical reactions . These reactions include acylation, sulfonylation, condensations, cycloadditions, multicomponent reactions, and Grignard reactions, allowing for the introduction of a wide range of substituents and functionalities.

    8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline and 8-{4-[3-(Cyclopent-1-en-1-yl)benzyl]piperazin-1-yl}-2-methoxyquinoline

    • Compound Description: These two compounds are structurally similar, differing only in the central six-membered ring (piperidine vs. piperazine) . This subtle difference results in them being isoelectronic and isotypic, highlighting the impact of minor structural variations on molecular properties.

    (1-Substituted benzenesulfonyl-1H-indol-5-yl)-(4-substituted piperazin-1-yl)-methanone derivatives

    • Compound Description: These derivatives were designed as potential 5-HT6R ligands []. While they exhibited mild to moderate potency towards the receptor, they serve as a starting point for further structural modifications to improve their affinity and selectivity.

    Properties

    CAS Number

    1504973-22-1

    Product Name

    (2-Ethoxypyridin-3-yl)(piperazin-1-yl)methanone

    IUPAC Name

    (2-ethoxypyridin-3-yl)-piperazin-1-ylmethanone

    Molecular Formula

    C12H17N3O2

    Molecular Weight

    235.28 g/mol

    InChI

    InChI=1S/C12H17N3O2/c1-2-17-11-10(4-3-5-14-11)12(16)15-8-6-13-7-9-15/h3-5,13H,2,6-9H2,1H3

    InChI Key

    KGWABKBRLMSVMA-UHFFFAOYSA-N

    SMILES

    CCOC1=C(C=CC=N1)C(=O)N2CCNCC2

    Canonical SMILES

    CCOC1=C(C=CC=N1)C(=O)N2CCNCC2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.